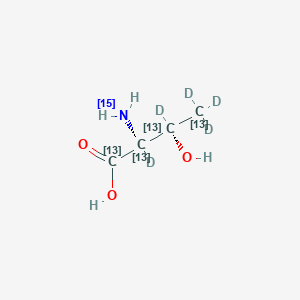
2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromobenzylidene group, a hydrazino linkage, and a methoxyphenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
3-Bromobenzaldehyde+Hydrazine Hydrate→3-Bromobenzylidenehydrazine
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.
3-Bromobenzylidenehydrazine+2-Methoxyphenyl Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
-
Reduction: : Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, while the bromobenzylidene and methoxyphenyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromobenzylidene)hydrazinecarboxamide
- N-(2-Methoxyphenyl)-2-oxoacetamide
- 3-Bromobenzylidenehydrazine
Uniqueness
Compared to similar compounds, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide stands out due to its combined structural features, which provide a unique balance of reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
331265-61-3 |
|---|---|
Molekularformel |
C16H14BrN3O3 |
Molekulargewicht |
376.20 g/mol |
IUPAC-Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-8-3-2-7-13(14)19-15(21)16(22)20-18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI-Schlüssel |
UTUNNTXVPDCXPV-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)






![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
